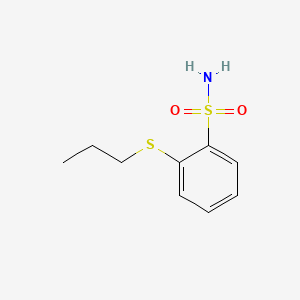

o-(Propylthio)benzenesulphonamide

Description

Academic Significance of Sulphonamide Scaffolds in Chemical and Biological Research

The sulphonamide group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom, is a cornerstone in medicinal chemistry and drug development. researchgate.netajchem-b.com Sulphonamide scaffolds are considered "privileged structures" due to their ability to bind to a wide variety of biological targets with high affinity. This versatility has led to their incorporation into a vast array of therapeutic agents. nih.govresearchgate.net

In chemical research, sulphonamides are valued for their synthetic accessibility and the tuneable nature of their physicochemical properties through substitution on the aromatic ring and the nitrogen atom. researchgate.net This allows for the creation of large, diverse libraries of compounds for screening against various biological targets. The structural rigidity and defined geometry of the sulphonamide linkage also make it a useful component in the design of molecular probes and materials with specific functions.

Biologically, the significance of the sulphonamide scaffold is immense. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulphonamide-containing drugs have been developed to treat a wide range of conditions. nih.govresearchgate.net Their applications extend beyond antimicrobial agents to include diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. nih.goveurekaselect.com This broad spectrum of activity stems from the ability of the sulphonamide group to act as a mimic of the transition state of various enzymatic reactions or to interact with specific receptor sites. nih.gov The ongoing exploration of sulphonamide derivatives continues to yield novel compounds with significant potential in treating diseases such as viral infections, cancer, and inflammatory disorders. nih.govresearchgate.net

Overview of o-(Propylthio)benzenesulphonamide within Substituted Benzenesulphonamide Classes

Benzenesulphonamides are a class of organic compounds that feature a benzenesulphonamide core structure. nih.gov This core can be substituted at various positions on the benzene (B151609) ring, leading to a vast number of derivatives with distinct properties. This compound is a specific example of a substituted benzenesulphonamide.

The nomenclature "this compound" indicates the presence of a propylthio group (-S-CH2CH2CH3) at the ortho- position (the carbon atom adjacent to the point of attachment of the sulphonamide group) of the benzene ring. This substitution pattern differentiates it from its meta- and para- isomers and significantly influences its chemical and physical properties.

The introduction of the propylthio group imparts a degree of lipophilicity to the molecule. The sulfur atom in the thioether linkage can also participate in various chemical reactions and interactions, making this compound a potentially useful intermediate in organic synthesis. While not as extensively studied as some other benzenesulphonamide derivatives, its unique substitution provides a platform for investigating the structure-activity relationships of this class of compounds.

Historical Context of Sulphonamide Derivatives in Scientific Discovery

The history of sulphonamide derivatives is a landmark in the history of medicine. wikipedia.org The journey began in the early 20th century with the work of German chemist Paul Ehrlich, who hypothesized that dyes could be used to selectively target and kill bacteria. This concept laid the groundwork for future discoveries.

A pivotal moment came in 1932 when Gerhard Domagk, a researcher at Bayer, discovered that a red dye named Prontosil could protect mice from streptococcal infections. wikipedia.orgyoutube.com This was the first synthetic substance found to have a broad antibacterial effect. Interestingly, Prontosil was inactive in vitro and only showed its therapeutic effect in living organisms. wikipedia.org

In 1935, a team of French researchers at the Pasteur Institute, led by Ernest Fourneau, elucidated the mechanism of Prontosil's action. wikipedia.org They discovered that Prontosil was a prodrug, meaning it was metabolized in the body to its active form, sulfanilamide (B372717). openaccesspub.org Sulfanilamide had been first synthesized in 1906 and was out of patent, which led to a surge in the production and use of "sulfa drugs." wikipedia.org

This discovery ushered in the era of antibacterial chemotherapy and was a major breakthrough before the advent of penicillin. wikipedia.orgnih.gov The success of sulfanilamide spurred the development of numerous other sulphonamide derivatives, such as sulfapyridine (B1682706) for treating pneumonia and sulfacetamide (B1682645) for urinary tract infections. openaccesspub.org During World War II, sulphonamides were widely used to treat wound infections in soldiers. researchgate.net The development of sulphonamide derivatives not only saved countless lives but also fundamentally changed the approach to drug discovery and development. youtube.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H13NO2S2 |

| Molecular Weight | 231.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Poorly soluble in water |

Synthesis and Chemical Reactions of this compound

The synthesis of this compound typically involves a multi-step process starting from a readily available precursor. A common synthetic route begins with the chlorosulfonation of a suitable benzene derivative.

The chemical reactivity of this compound is influenced by the functional groups present in the molecule. The sulphonamide group is generally stable but can undergo hydrolysis under harsh acidic or basic conditions. The thioether linkage is susceptible to oxidation, which can yield the corresponding sulfoxide (B87167) and sulfone derivatives. The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing sulphonamide and propylthio groups.

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (Proton NMR) | Expected signals would include aromatic protons, and protons of the propyl group (triplet for the methyl group, sextet for the methylene (B1212753) group adjacent to the sulfur, and a triplet for the other methylene group). |

| ¹³C NMR (Carbon NMR) | Expected signals would include carbons of the benzene ring and the three distinct carbons of the propyl group. |

| IR (Infrared) Spectroscopy | Characteristic peaks would be observed for N-H stretching, S=O stretching (asymmetric and symmetric), and C-S stretching. |

| Mass Spectrometry | The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound. |

Research Applications of this compound

While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of chemical and biological research. As a substituted benzenesulphonamide, it could serve as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic activities.

The presence of the thioether linkage offers a handle for further chemical modification, allowing for the introduction of different functional groups or the construction of larger molecular architectures. The sulphonamide moiety is a well-established pharmacophore, and derivatives of this compound could be synthesized and screened for a variety of biological activities, including antibacterial, antifungal, and anticancer properties. Furthermore, the compound could be used in structure-activity relationship (SAR) studies to probe the influence of the ortho-propylthio substituent on the biological activity of benzenesulphonamide derivatives.

Structure

2D Structure

Properties

CAS No. |

79792-97-5 |

|---|---|

Molecular Formula |

C9H13NO2S2 |

Molecular Weight |

231.3 g/mol |

IUPAC Name |

2-propylsulfanylbenzenesulfonamide |

InChI |

InChI=1S/C9H13NO2S2/c1-2-7-13-8-5-3-4-6-9(8)14(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12) |

InChI Key |

YUELPEBMYBAWNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=CC=CC=C1S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for o-(Propylthio)benzenesulphonamide and Related Core Structures

The construction of the this compound scaffold and its analogs relies on key chemical reactions, including thiolation and sulphonamidation, which can be integrated into multistep synthetic sequences.

Thiolation and Sulphonamidation Reactions

The introduction of the propylthio group onto the benzene (B151609) ring is a critical step, often achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. While specific methods for the direct synthesis of this compound are not extensively detailed in the provided results, general principles of thiolation can be applied. For instance, a common approach involves the reaction of an activated benzene derivative, such as an o-halobenzenesulphonamide, with propanethiol or its corresponding thiolate.

The sulphonamidation step, which introduces the SO₂NH₂ group, is a well-established transformation. This can be accomplished through the chlorosulfonation of a suitable benzene precursor followed by amination. Alternatively, modern catalytic methods are emerging for the direct C-N bond formation between sulfonamides and aryl halides, offering a more efficient route. nih.gov For example, nickel-catalyzed photosensitized reactions have been developed for the sulphonamidation of aryl and heteroaryl halides. nih.gov

Multistep Synthesis Approaches

The synthesis of more complex derivatives often necessitates multistep reaction sequences. nih.gov For instance, the preparation of benzenesulfonamide (B165840) derivatives bearing an imidazole (B134444) moiety involves several transformations. nih.govktu.edu A general strategy might begin with the reaction of an aminobenzenesulfonamide with an α-haloketone to form an intermediate, which is then cyclized to construct the imidazole ring. ktu.edu Subsequent alkylation of a thioimidazole precursor can then introduce the desired alkylthio substituent. ktu.edu These multistep approaches allow for the systematic construction of molecules with precise substitution patterns. nih.gov

Derivatization Strategies for Structural Elucidation and Activity Modulation

To explore the structure-activity relationships (SAR) and enhance the biological properties of the lead compound, various derivatization strategies are employed. These include the introduction of diverse chemical groups and modifications of existing functionalities.

Introduction of Aromatic and Heterocyclic Moieties (e.g., imidazole, pyrazole (B372694), thiopyrimidine)

A common strategy to modulate the pharmacological profile of benzenesulfonamides is the incorporation of aromatic and heterocyclic rings. nih.govnih.gov This "tail approach" involves attaching these moieties to the benzenesulfonamide scaffold to enhance interactions with biological targets. nih.gov

Imidazole and Pyrazole: The synthesis of benzenesulfonamides containing imidazole and pyrazole rings has been reported to yield compounds with various biological activities. nih.gov For example, 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)-yl]benzenesulfonamides have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov The synthesis often involves the reaction of substituted phenacyl bromides with thiourea (B124793) derivatives followed by cyclization.

Thiopyrimidine: Thiopyrimidine-benzenesulfonamide hybrids have also been synthesized, demonstrating the versatility of this derivatization strategy. mdpi.com The synthesis can be achieved by reacting a substituted 4-amino-N-substituted benzenesulfonamide with chloroacetyl chloride, followed by coupling with a thiopyrimidine derivative. mdpi.com

A variety of synthetic approaches are utilized to link these heterocyclic systems to the benzenesulfonamide core, including condensation reactions, coupling reactions, and multicomponent reactions. researchgate.net

Modifications of the Alkylthio Moiety

The nature of the alkylthio group can significantly influence the properties of the molecule. Modifications at this position can alter lipophilicity, steric bulk, and metabolic stability. While specific examples for this compound are not detailed, general strategies for modifying alkylthio groups can be inferred. These include the variation of the alkyl chain length (e.g., methyl, ethyl, propyl) and the introduction of branching or cyclic structures. ktu.edunih.gov For instance, a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives with varying alkylthio substituents have been synthesized. nih.gov

Functional Group Interconversions and Substituent Effects

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another to fine-tune the molecule's properties. fiveable.mesolubilityofthings.comnumberanalytics.com Common FGIs include:

Oxidation and Reduction: The sulfur atom in the alkylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which can significantly alter the electronic and steric properties of the molecule. nih.gov

Substitution Reactions: The sulfonamide nitrogen can be alkylated or acylated to introduce new substituents. Nucleophilic substitution reactions are key for interconverting functional groups, such as converting alcohols to alkyl halides. solubilityofthings.com

Protecting Groups: In multistep syntheses, protecting groups may be employed to mask reactive functional groups, allowing for selective transformations at other sites in the molecule. fiveable.me

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of o-(Propylthio)benzenesulphonamide is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the propyl group. The chemical shifts (δ) are influenced by the electron-withdrawing sulfonamide group and the electron-donating propylthio group.

The aromatic region is expected to show a complex multiplet pattern due to the ortho-disubstitution. The protons on the benzene ring would appear in the range of δ 7.0-8.0 ppm. Specifically, the proton ortho to the electron-withdrawing SO₂NH₂ group is expected to be the most deshielded.

The propyl group protons will appear in the upfield region. The methylene (B1212753) protons (CH₂) adjacent to the sulfur atom are anticipated to resonate around δ 2.8-3.2 ppm, appearing as a triplet. The central methylene protons (CH₂) of the propyl group would likely be observed as a sextet around δ 1.6-1.9 ppm. The terminal methyl protons (CH₃) are expected to be the most shielded, appearing as a triplet around δ 0.9-1.2 ppm. The sulfonamide (NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | Multiplet |

| S-CH₂- | 2.8 - 3.2 | Triplet |

| -CH₂- | 1.6 - 1.9 | Sextet |

| -CH₃ | 0.9 - 1.2 | Triplet |

| SO₂NH₂ | Variable | Broad Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons due to the lack of symmetry, and three signals for the propyl group carbons.

The aromatic carbon attached to the sulfonamide group (C-SO₂NH₂) is expected to be the most downfield among the aromatic signals, likely appearing around δ 140-145 ppm. The carbon attached to the propylthio group (C-S) would also be downfield, but likely less so than the C-SO₂NH₂ carbon. The remaining four aromatic carbons would resonate in the typical range of δ 120-135 ppm.

The carbons of the propyl group will appear in the upfield region of the spectrum. The carbon of the methylene group attached to sulfur (S-CH₂) is expected around δ 35-40 ppm, the central methylene carbon (-CH₂-) around δ 22-27 ppm, and the terminal methyl carbon (-CH₃) around δ 13-16 ppm. drugbank.comnih.govnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-SO₂NH₂ | 140 - 145 |

| Aromatic C-S | 135 - 140 |

| Aromatic CH | 120 - 135 |

| S-CH₂- | 35 - 40 |

| -CH₂- | 22 - 27 |

| -CH₃ | 13 - 16 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibrations of the sulfonamide group usually appear as two bands in the region of 3350-3250 cm⁻¹. nih.gov

The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ range. The aliphatic C-H stretching vibrations of the propyl group will be observed just below 3000 cm⁻¹.

Raman spectroscopy would also be useful for identifying the non-polar bonds, such as the S-C and C-C bonds, which often give strong Raman signals.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sulfonamide (SO₂NH₂) | N-H stretching | 3350 - 3250 |

| S=O asymmetric stretching | 1370 - 1330 | |

| S=O symmetric stretching | 1180 - 1160 | |

| Aromatic Ring | C-H stretching | > 3000 |

| C=C stretching | 1600 - 1450 | |

| Propyl Group | C-H stretching | < 3000 |

| Thioether | C-S stretching | 700 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The exact mass of this compound (C₉H₁₃NO₂S₂) can be calculated and compared with the experimental value obtained from HRMS to confirm its molecular formula.

The calculated monoisotopic mass of C₉H₁₃NO₂S₂ is approximately 231.0336 Da. HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm) of error. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for benzenesulfonamides include the loss of SO₂ (64 Da) and the cleavage of the C-S and S-N bonds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported in the searched literature, analysis of the crystal structure of the parent compound, benzenesulfonamide (B165840), reveals key intermolecular interactions. silcotek.com In the solid state, benzenesulfonamide molecules form hydrogen-bonded dimers through the sulfonamide groups. silcotek.com

It is plausible that this compound would also exhibit similar hydrogen bonding interactions involving the sulfonamide N-H and S=O groups, leading to the formation of dimers or extended networks in the solid state. The presence of the bulky propylthio group at the ortho position could, however, introduce steric hindrance that might influence the packing arrangement and the supramolecular architecture compared to the unsubstituted benzenesulfonamide.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides. sielc.comsielc.comresearchgate.netwu.ac.thresearchgate.net A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing the purity of this compound. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape. Detection is typically achieved using a UV detector, as the benzene ring is a strong chromophore.

Gas Chromatography (GC) can also be employed, particularly for assessing the presence of volatile impurities. silcotek.comysi.comsgs.comazom.comgcms.cz Given the thermal stability of many sulfonamides, GC analysis is feasible. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. For enhanced selectivity and sensitivity towards sulfur-containing compounds, a sulfur-specific detector such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) can be utilized. ysi.comsgs.comgcms.cz

These chromatographic methods are crucial not only for determining the purity of the final product but also for monitoring the progress of its synthesis and for its isolation from reaction mixtures.

Computational and Theoretical Analysis of this compound: A Review of Publicly Available Data

Despite a comprehensive search of publicly available scientific literature and databases, detailed computational and theoretical investigation data for the specific chemical compound this compound is not available. Therefore, the generation of a thorough, informative, and scientifically accurate article based on the requested outline cannot be fulfilled at this time.

Extensive searches were conducted to locate scholarly articles and research data pertaining to the quantum chemical calculations and molecular docking studies of this compound. These searches aimed to find specific data points for the following areas of investigation:

Density Functional Theory (DFT) for Molecular Geometry Optimization: No published studies were found that detail the optimized molecular structure, including bond lengths and angles, for this compound as determined by DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps: There is no available data on the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), or the resulting energy gap for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis: Information regarding the MEP surface of this compound, which would identify the electrophilic and nucleophilic sites, is not present in the searched literature.

Reactivity Descriptors: Consequently, global reactivity descriptors such as chemical potential, electronegativity, and chemical hardness, which are derived from HOMO and LUMO energies, have not been calculated or reported for this specific molecule.

Non-Linear Optical (NLO) Properties: The investigation of the non-linear optical properties of this compound has not been documented in the available resources.

Molecular Docking and Ligand-Protein Interaction Modeling: No molecular docking studies featuring this compound as a ligand have been published, meaning there is no information on its potential binding affinities or interactions with any protein targets.

While computational studies on various other benzenesulphonamide derivatives are prevalent in scientific literature, these findings are specific to the studied molecules and cannot be extrapolated to this compound due to the unique structural and electronic influence of the ortho-propylthio substituent.

Future computational research is required to elucidate the theoretical properties of this compound. Such studies would provide valuable insights into its molecular structure, reactivity, and potential for applications in materials science or medicinal chemistry.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Prediction of Binding Modes with Biological Targets

The biological activity of a compound is intrinsically linked to its ability to interact with specific biological targets, such as enzymes and receptors. Predicting the binding mode of a ligand within the active site of a protein is a cornerstone of computational drug design. For o-(Propylthio)benzenesulphonamide, a primary potential target is carbonic anhydrase (CA), an enzyme family that is a well-established target for sulfonamide-based drugs. nih.govnih.gov

Molecular docking simulations are a key computational tool used to predict the preferred orientation and conformation of a ligand when bound to a receptor. nih.govlongdom.org In the case of sulfonamides binding to carbonic anhydrase, a conserved binding motif is typically observed. The sulfonamide group (-SO₂NH₂) coordinates directly with the zinc ion present in the active site of the enzyme. nih.govmdpi.com The nitrogen atom of the sulfonamide displaces a water molecule that is normally bound to the zinc, forming a strong coordinate bond. nih.gov The oxygen atoms of the sulfonamide group often form hydrogen bonds with nearby amino acid residues, such as the backbone amide of Threonine 199, further stabilizing the complex. nih.govmdpi.com

The benzene (B151609) ring and the o-(propylthio) substituent of this compound would be expected to occupy a hydrophobic pocket within the active site. The propylthio group, with its flexible alkyl chain, can adopt various conformations to maximize favorable van der Waals interactions with nonpolar amino acid residues lining this pocket. The precise orientation and interactions will be dictated by the specific topology of the active site of the individual carbonic anhydrase isozyme.

Molecular modeling studies of similar aromatic sulfonamides have illustrated that the substitution pattern on the benzene ring significantly influences the binding orientation and affinity. nih.gov The position and nature of the substituent can dictate the depth of penetration into the binding pocket and the specific hydrophobic and/or hydrogen bonding interactions that can be formed.

Computational Assessment of Ligand-Binding Affinities and Scoring Functions

Beyond predicting the binding pose, computational methods are employed to estimate the binding affinity of a ligand for its target. This is a critical parameter for prioritizing compounds in a drug discovery pipeline. Various scoring functions are used in conjunction with docking programs to rank potential ligands based on their predicted binding strength. nih.govnih.gov These scoring functions are mathematical models that approximate the free energy of binding by considering factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. researchgate.net

More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can provide more accurate estimations of binding free energy. nih.gov This method involves calculating the energy of the protein-ligand complex and the individual energies of the protein and ligand in solution.

Ligand efficiency (LE) is another important metric used to assess the quality of a ligand. wikipedia.orgsigmaaldrich.com It relates the binding affinity of a molecule to its size, typically the number of heavy (non-hydrogen) atoms. wikipedia.org A higher LE value indicates that a compound achieves its potency with a more efficient use of its atoms, which is a desirable characteristic for a drug candidate. sigmaaldrich.com Other related metrics include lipophilic ligand efficiency (LLE), which considers the lipophilicity of the compound in addition to its potency.

While specific experimental binding affinities for this compound are not available in the public domain, we can create a hypothetical table of ligand efficiency metrics to illustrate how such data would be presented and interpreted.

| Metric | Formula | Significance | Hypothetical Value for this compound |

| Ligand Efficiency (LE) | -ΔG / N | Binding energy per heavy atom. Higher values are desirable. | 0.35 |

| Binding Efficiency Index (BEI) | pKi / MW (kDa) | Potency normalized by molecular weight. | 18 |

| Surface-Binding Efficiency Index (SEI) | pKi / (PSA / 100) | Potency normalized by polar surface area. | 10 |

| Lipophilic Ligand Efficiency (LLE) | pKi - logP | Efficiency in utilizing lipophilicity for binding. | 4.5 |

This table presents hypothetical values for illustrative purposes.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govrsc.org This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of interactions.

For a molecule like this compound, Hirshfeld surface analysis would reveal the nature and extent of various intermolecular forces that stabilize its crystal structure. These interactions typically include:

Hydrogen Bonds: The sulfonamide group contains both hydrogen bond donors (the N-H group) and acceptors (the oxygen atoms), which can participate in N-H···O hydrogen bonds. nih.gov

van der Waals Forces: The aromatic ring and the propylthio group contribute to weaker, non-specific van der Waals interactions.

π-π Stacking: The benzene rings of adjacent molecules can engage in π-π stacking interactions, further contributing to the stability of the crystal packing. nih.gov

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. The relative contributions of various interactions can be determined from this plot.

Below is a hypothetical summary of a Hirshfeld surface analysis for this compound, based on analyses of similar sulfonamide structures. nih.govnih.gov

| Interaction Type | Percentage Contribution | Description |

| H···H | 45% | Represents contacts between hydrogen atoms, indicating the importance of van der Waals forces. |

| O···H/H···O | 25% | Corresponds to hydrogen bonding interactions involving the sulfonamide group. |

| C···H/H···C | 20% | Arises from contacts between carbon and hydrogen atoms, contributing to the overall packing. |

| S···H/H···S | 5% | Interactions involving the sulfur atoms of the thioether and sulfonamide groups. |

| C···C | 3% | Indicates potential π-π stacking interactions between aromatic rings. |

| Other | 2% | Minor contributions from other types of contacts. |

This table presents a hypothetical breakdown of intermolecular contacts for illustrative purposes.

Theoretical Pharmacokinetic and ADMET Parameter Prediction (excluding human data)

In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govri.se Computational models have been developed to predict these properties based on the chemical structure of a molecule, providing an early indication of its drug-likeness. nih.govoptibrium.combioflux.com.roresearchgate.net

Various online platforms and software, such as pkCSM and SwissADME, utilize large datasets of experimentally determined properties to build predictive models. nih.govresearchgate.net These tools can estimate a wide range of parameters for this compound.

The following table presents a comprehensive set of predicted ADMET parameters for this compound, generated based on the principles of computational ADMET prediction.

| Parameter | Predicted Value/Classification | Significance |

| Molecular Weight | 231.32 g/mol | Influences size and diffusion characteristics. |

| logP (Octanol/Water Partition Coefficient) | 2.85 | A measure of lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | Relates to hydrogen bonding potential and permeability. |

| Water Solubility (logS) | -3.2 | Predicts how well the compound dissolves in aqueous environments. |

| Caco-2 Permeability (logPapp) | 0.45 cm/s | An in vitro model for predicting intestinal absorption. nih.gov |

| Intestinal Absorption (Human) | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Indicates the potential to cross into the central nervous system. |

| P-glycoprotein Substrate | No | P-glycoprotein is an efflux pump that can limit drug absorption and distribution. nih.gov |

| CYP1A2 Inhibitor | No | Cytochrome P450 enzymes are crucial for drug metabolism. nih.gov |

| CYP2C9 Inhibitor | Yes | Inhibition of this enzyme can lead to drug-drug interactions. |

| CYP2C19 Inhibitor | No | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | Yes | Inhibition of this major drug-metabolizing enzyme is a key consideration. nih.gov |

| AMES Toxicity | Non-toxic | Predicts the mutagenic potential of the compound. |

| hERG I Inhibitor | No | Inhibition of the hERG potassium channel can lead to cardiotoxicity. |

| Oral Rat Acute Toxicity (LD₅₀) | 2.5 mol/kg | An estimate of the lethal dose in rats. |

| Drug-Likeness (Lipinski's Rule of Five) | Compliant | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug. researchgate.net |

This table contains theoretically predicted values and classifications.

Mechanistic Studies of Biological Activities Non Clinical Contexts

Enzyme Inhibition Kinetics and Mechanism of Action Studies

The inhibitory effects of o-(Propylthio)benzenesulphonamide and structurally similar molecules have been evaluated against several key enzymes implicated in various physiological and pathological processes.

Carbonic Anhydrase (CA) Isozymes (CA I, CA II, CA IX, CA XII) Inhibition

Benzenesulfonamide (B165840) derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. nih.gov CAs are involved in numerous physiological processes, and their dysregulation is linked to diseases such as glaucoma, epilepsy, and cancer. nih.govnih.gov

Studies on various benzenesulfonamide derivatives have demonstrated their inhibitory potency against several CA isozymes. For instance, a series of tetrahydroquinazole-based secondary sulphonamides were synthesized and evaluated for their inhibitory activity against human (h) CA isozymes I, II, IV, and IX. nih.gov The inhibition constants (Ki) revealed that some of these compounds were potent inhibitors, with selectivity for the tumor-associated isoform hCA IX. nih.gov For example, one derivative showed a Ki of 0.42 nM against hCA IX, indicating strong inhibition. nih.gov The inhibitory potency was found to be influenced by the substitution pattern on the benzenesulfonamide moiety. nih.gov

The mechanism of inhibition for sulfonamides against CAs typically involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide (B78521) ion that is crucial for the catalytic activity.

Glyoxalase I (Glx-I) Inhibition

The glyoxalase system, which includes glyoxalase I (Glx-I), is a crucial cellular defense mechanism that detoxifies harmful metabolites like methylglyoxal (B44143) (MG). nih.gov Inhibition of Glx-I is considered a potential anti-tumor strategy, as it can lead to the accumulation of cytotoxic MG in cancer cells, which often overexpress this enzyme. nih.gov

While direct studies on this compound are limited, research on other benzenesulfonamide derivatives highlights their potential as Glx-I inhibitors. nih.gov For example, a series of 1,4-benzenesulfonamide derivatives were designed and synthesized, with some compounds showing promising in vitro inhibitory activity against human Glx-I. nih.gov Structure-activity relationship (SAR) studies of these compounds indicated that the presence of both the sulfonamide and other specific chemical moieties, such as a pyridine (B92270) group, were important for their inhibitory action. nih.gov The inhibition is generally competitive, with the inhibitor vying with the hemithioacetal substrate for the active site of the enzyme. nih.gov

Acetylcholinesterase (AChE), α-Glycosidase, and Glutathione (B108866) S-Transferase (GST) Inhibition

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are used in the management of Alzheimer's disease. nih.govnih.gov While specific data on this compound is not readily available, the broader class of sulfonamides has been explored for AChE inhibitory activity. Some novel compounds have been designed as pleiotropic prodrugs that can covalently inhibit AChE. nih.gov

α-Glycosidase Inhibition: α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibitors are used to manage conditions like diabetes and obesity. nih.gov Metabolites from various microorganisms have been identified as potential sources of new glycosidase inhibitors. nih.gov

Glutathione S-Transferase (GST) Inhibition: Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification and have been implicated in drug resistance in cancer. nih.govnih.gov Certain benzenesulfonamide derivatives have been developed as potent inhibitors of GST omega-1 (GSTO1-1). nih.gov These inhibitors often act covalently, and their efficacy is determined by parameters like kinact/KI. nih.gov

Histone Demethylase (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1) is a flavin-dependent amine oxidase that plays a role in epigenetic gene silencing by demethylating histone H3. nih.govnih.gov Its inhibition is a potential therapeutic strategy for cancer. nih.gov While direct inhibition by this compound has not been reported, compounds with similar structural features have been investigated. For example, derivatives of tranylcypromine, a monoamine oxidase inhibitor, have been shown to be potent, mechanism-based inhibitors of LSD1. nih.gov These inhibitors can form a covalent adduct with the FAD cofactor in the enzyme's active site. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For benzenesulfonamide derivatives, SAR studies have provided valuable insights:

For Carbonic Anhydrase Inhibitors: The substitution pattern on the benzenesulfonamide ring significantly influences inhibitory potency and isoform selectivity. nih.gov For example, in a series of tetrahydroquinazole-based secondary sulphonamides, the nature of the substituent at a specific position on the benzenesulfonamide moiety was found to be a key determinant of hCA IX selectivity. nih.gov

For Glyoxalase I Inhibitors: In a series of 1,4-benzenesulfonamide derivatives, SAR studies revealed that moieties like a carboxyl group and a pyridine ring play a pivotal role in the inhibitory activity against Glx-I. nih.gov

For TRPV4 Inhibitors: In a study of benzenesulfonamide derivatives as TRPV4 antagonists, modifications to the parent structure led to compounds with significantly increased inhibitory potency. nih.gov

These studies underscore the importance of systematic structural modifications to enhance the desired biological activity and selectivity of benzenesulfonamide-based compounds.

Thermodynamic Characterization of Ligand-Target Binding (e.g., Isothermal Titration Calorimetry)

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding between a ligand and its target protein. mdpi.com This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of binding. core.ac.uk

ITC has been extensively used to characterize the binding of benzenesulfonamide inhibitors to various carbonic anhydrase isoforms. nih.govcore.ac.uk These studies have shown that the binding of inhibitors to CAs can be driven by both enthalpy and entropy, and the relative contributions of these thermodynamic forces can vary depending on the specific inhibitor and CA isoform. nih.gov For instance, the binding of a series of [(2-pyrimidinylthio)acetyl]benzenesulfonamide inhibitors to five different CA isoforms was investigated using ITC, revealing a range of binding affinities and thermodynamic signatures. nih.gov Such data is invaluable for understanding the molecular forces driving inhibitor binding and for the rational design of more potent and selective inhibitors. nih.gov

| Compound/Compound Class | Enzyme Target | Key Findings |

| Tetrahydroquinazole-based secondary sulphonamides | Carbonic Anhydrase (CA) Isozymes | Potent inhibition of hCA IX, with Ki values in the nanomolar range. Selectivity influenced by substitution on the benzenesulfonamide moiety. nih.gov |

| 1,4-Benzenesulfonamide derivatives | Glyoxalase I (Glx-I) | In vitro inhibitory activity against human Glx-I. Carboxyl and pyridine moieties found to be important for activity. nih.gov |

| Benzenesulfonamide derivatives | Glutathione S-Transferase Omega-1 (GSTO1-1) | Potent, covalent inhibition. nih.gov |

| Tranylcypromine derivatives | Histone Demethylase (LSD1) | Mechanism-based inhibition through covalent adduct formation with the FAD cofactor. nih.govnih.gov |

| [(2-pyrimidinylthio)acetyl]benzenesulfonamide inhibitors | Carbonic Anhydrase (CA) Isozymes | Thermodynamic characterization by ITC revealed a range of binding affinities and thermodynamic profiles for different CA isoforms. nih.gov |

Exploration of Bioactivation Pathways

The metabolism of sulfonamides is a critical area of study, as it can lead to the formation of reactive metabolites responsible for idiosyncratic drug reactions. nih.gov This process, known as bioactivation, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics. nih.govmdpi.com While the specific metabolic fate of this compound is not extensively documented in publicly available literature, the general pathways of sulfonamide metabolism provide a framework for understanding its potential biotransformation.

A key bioactivation pathway for sulfonamide drugs, particularly those containing an arylamine moiety like sulfamethoxazole (B1682508), involves enzymatic oxidation. ingentaconnect.comwikipedia.org The CYP enzyme system, with CYP2C9 being a prominent isoform in this process, catalyzes the N-oxidation of the arylamine group. ingentaconnect.com This initial step results in the formation of a hydroxylamine (B1172632) metabolite (e.g., sulfamethoxazole hydroxylamine). nih.govingentaconnect.com

The hydroxylamine derivative is often more reactive than the parent drug but is typically a precursor to the ultimate toxicant. nih.gov It can undergo further oxidation to a highly reactive nitroso species. nih.govnih.gov This conversion from hydroxylamine to the nitroso derivative can occur non-enzymatically. nih.gov The resulting nitroso metabolite is an electrophilic species capable of covalently binding to cellular macromolecules, particularly proteins. mdpi.comnih.gov This covalent binding is hypothesized to act as a hapten, initiating an immune response that can manifest as hypersensitivity reactions, a known risk associated with certain sulfonamide antibiotics. wikipedia.orgontosight.ai

The cellular detoxification system, involving molecules like glutathione (GSH), plays a role in mitigating the effects of these reactive metabolites. nih.gov Research shows that GSH can reduce the nitroso metabolite back to the less reactive hydroxylamine, thereby protecting cells from damage. nih.gov However, this is considered more of a protective reduction rather than a major clearance pathway through stable conjugation under normal physiological conditions. nih.gov

For this compound, which lacks the primary arylamine group found in antimicrobial sulfonamides, this specific N-oxidation pathway is not applicable. Instead, its metabolism would likely target other sites on the molecule. The propylthio group (-S-CH₂CH₂CH₃) presents a plausible site for CYP-mediated oxidation. CYP enzymes are known to oxidize sulfur-containing functional groups, a process known as sulfoxidation. nih.gov This could lead to the formation of sulfoxide (B87167) and subsequently sulfone metabolites. Studies on structurally related 2-alkylthio-benzenesulfonamide derivatives confirm that they are metabolized by human liver microsomes, which are rich in CYP enzymes, indicating that the thioether linkage is a site for metabolic activity. nih.gov The reactivity and biological implications of these potential oxidized sulfur metabolites of this compound would require specific investigation.

Table 1: Key Components in the Bioactivation of Arylamine-Containing Sulfonamides

| Component | Class / Type | Role in Bioactivation |

| Cytochrome P450 (CYP) | Enzyme Superfamily | Catalyzes the initial oxidation of the parent drug. nih.govmdpi.com |

| CYP2C9 | Specific CYP Isoform | A key enzyme in the N-oxidation of antimicrobial sulfonamides. ingentaconnect.com |

| Sulfonamide (with arylamine) | Parent Drug | Undergoes metabolic activation. ingentaconnect.com |

| Sulfonamide-Hydroxylamine | Phase I Metabolite | Product of initial CYP-mediated N-oxidation; a reactive intermediate. nih.gov |

| Sulfonamide-Nitroso | Phase I Metabolite | Product of hydroxylamine oxidation; considered the highly reactive, ultimate toxicant capable of covalent binding. nih.gov |

| Glutathione (GSH) | Tripeptide | Cellular protectant; can reduce the nitroso metabolite back to the hydroxylamine. nih.gov |

Advanced Molecular Design and Future Research Trajectories

Bioisosteric Modification Strategies for Functional Improvement

Bioisosterism, the practice of substituting one chemical group with another that has similar physical or chemical properties, is a powerful tool for fine-tuning the biological profile of a lead compound. researchgate.netajptr.com The goal is to improve potency, selectivity, or metabolic stability while retaining the essential interactions with the biological target. ajptr.comresearchgate.net

Rational Design for Modulating Target Interactions

The rational design of bioisosteric modifications for o-(Propylthio)benzenesulphonamide would focus on its key structural components: the propylthio group, the aromatic ring, and the sulfonamide moiety. Each of these can be systematically altered to probe and enhance interactions with a putative biological target.

The substitution pattern on the benzene (B151609) ring also offers opportunities for rational design. The introduction of various substituents (e.g., halogens, small alkyl groups, or polar groups) can influence the electronic properties of the sulfonamide group and provide additional points of interaction with a receptor.

Influence on Physicochemical Properties (e.g., pKa, solubility)

Bioisosteric modifications inherently alter the physicochemical properties of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The pKa of the sulfonamide group is a critical parameter influencing its ionization state at physiological pH, which is crucial for target binding and cell permeability. tandfonline.com Replacing the sulfonamide with a carboxylic acid would significantly lower the pKa. Conversely, certain heterocyclic bioisosteres might offer a less acidic alternative while maintaining the necessary interactions. openaccessjournals.com For example, acylsulfonamides and sulfonylureas can have pKa values that are more aligned with those of carboxylic acids compared to simple sulfonamides. openaccessjournals.com

Solubility is another key property that can be modulated through bioisosteric replacement. The introduction of more polar functional groups, such as a hydroxyl group in place of a methyl group on the propyl chain, would be expected to increase aqueous solubility. Conversely, increasing the length or branching of the alkyl chain would likely decrease solubility. The balance between lipophilicity and solubility is a critical consideration in drug design, as it affects both membrane permeability and formulation possibilities. openaccessjournals.com

Scaffold Hopping and the Development of Novel Analogues

Scaffold hopping is a more radical design strategy that involves replacing the central core of a molecule with a structurally distinct scaffold while preserving the three-dimensional arrangement of key functional groups responsible for biological activity. nih.gov For this compound, this could involve replacing the benzenesulfonamide (B165840) core with other aromatic or heteroaromatic systems.

The objective of scaffold hopping is to discover novel chemical series with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For instance, the phenyl ring could be replaced by a variety of five- or six-membered heterocyclic rings like thiophene, pyridine (B92270), or pyrazole (B372694). ontosight.ai These heterocyclic scaffolds can mimic the spatial arrangement of the substituents on the benzene ring while introducing different electronic properties and potential hydrogen bonding interactions. The sulfonamide moiety could also be part of a different ring system, leading to completely novel classes of compounds. The discovery of sulfated, non-saccharide small molecules as mimetics of glycosaminoglycans illustrates the potential of scaffold hopping to identify novel therapeutic agents. nih.gov

Unexplored Reactivity and Synthetic Opportunities for Structural Diversification

The chemical structure of this compound presents several opportunities for synthetic diversification through the exploration of both established and novel chemical reactions.

The sulfonamide nitrogen can be a site for further functionalization. While many sulfonamide drugs are primary or secondary amines, derivatization at this position can lead to compounds with altered properties. The thioether linkage is also reactive and can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the polarity and hydrogen bonding capacity of this part of the molecule.

Modern synthetic methodologies can provide access to a wide array of analogues. For example, advances in cross-coupling reactions could be used to introduce a variety of substituents onto the benzene ring, allowing for a systematic exploration of the structure-activity relationship. researchgate.net Furthermore, the development of novel methods for the synthesis of the sulfonamide scaffold itself can open up new avenues for creating diverse libraries of related compounds. researchgate.net The reactivity of related α-diazo-β-keto sulfonamides has been shown to yield various products, indicating the potential for generating diverse structures from sulfonamide-containing starting materials. ucc.ie

Prospects for Development as Research Tools in Chemical Biology

Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable research tools for chemical biology. Chemical probes are small molecules designed to interact with a specific biological target, allowing for the study of its function in a cellular or organismal context.

By incorporating a "handle" for downstream applications, such as a photoreactive group for covalent labeling of the target protein or a fluorescent tag for visualization, derivatives of this compound could be used to identify and characterize its biological target(s). Affinity-based probes, where the molecule is attached to a solid support, could be used to isolate the target protein from a complex biological mixture. The sulfonamide scaffold is present in a wide range of biologically active compounds, highlighting its utility in interacting with various biological targets. researchgate.netontosight.airesearchgate.net This versatility suggests that derivatives of this compound could be developed into selective probes to investigate specific biological pathways.

Q & A

What are the optimal synthetic conditions and purification methods for o-(Propylthio)benzenesulphonamide?

Basic Research Question

The synthesis of this compound requires precise control of reaction parameters to avoid side reactions. Key steps include:

- Temperature Control : Reactions are typically conducted under reflux conditions (e.g., 80–110°C) to ensure completion while minimizing decomposition .

- Inert Atmosphere : Use of nitrogen or argon to prevent oxidation of sulfur-containing intermediates .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or pyridine enhance reactivity, particularly in sulfonamide bond formation .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane mixtures) ensures high purity (>95%) .

Which analytical techniques are most reliable for characterizing this compound?

Basic Research Question

Structural confirmation and purity assessment require multimodal approaches:

- NMR Spectroscopy : H and C NMR verify regiochemistry and substitution patterns (e.g., propylthio group at the ortho position) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for intermediates prone to byproducts .

How do [1,5]-sigmatropic rearrangements involving the propylthio group occur in related sulfonamide compounds?

Advanced Research Question

Studies on analogous systems (e.g., 2-propylthio-2H-azepines) reveal competing [1,5]-hydrogen and [1,5]-propylthio shifts. Key findings include:

- Mechanistic Concertedness : Both shifts proceed via pericyclic pathways, supported by solvent-independent reaction rates and similar activation energies .

- DFT Validation : Computational modeling shows a lower activation barrier for propylthio shifts compared to methoxy groups, explaining their prevalence in rearrangements .

- Experimental Evidence : Kinetic analysis and product ratios (e.g., 1:1 mixtures of regioisomers) confirm competing pathways .

How can computational methods (e.g., DFT) resolve ambiguities in reaction mechanisms for sulfonamide derivatives?

Advanced Research Question

Density Functional Theory (DFT) is critical for elucidating mechanisms:

- Transition State Analysis : Identifies energy barriers for competing pathways (e.g., [1,5]-shifts vs. nucleophilic substitution) .

- Solvent Effects : Polarizable continuum models (PCM) assess solvent polarity impacts, though some reactions (e.g., sigmatropic shifts) remain solvent-insensitive .

- Charge Distribution Mapping : Highlights nucleophilic/electrophilic sites in intermediates, guiding synthetic modifications .

How should researchers address contradictions in reported reaction outcomes for sulfonamide synthesis?

Advanced Research Question

Discrepancies in yields or regioselectivity often arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., chloro, nitro) alter reactivity at the sulfonamide nitrogen .

- Analytical Variability : Differences in HPLC gradients or NMR acquisition parameters may misrepresent purity .

- Reagent Purity : Trace moisture in solvents or reagents can hydrolyze intermediates, reducing yields .

Resolution Strategy : Replicate experiments under strictly controlled conditions and validate results with orthogonal techniques (e.g., IR spectroscopy for functional group tracking) .

What methodologies are recommended for evaluating the biological activity of this compound?

Advanced Research Question

To assess therapeutic potential:

- In Vitro Assays : Enzyme inhibition studies (e.g., COX-2 or kinase assays) quantify IC₅₀ values .

- Cell-Based Models : Anticancer activity is evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Thermal Stability : Differential scanning calorimetry (DSC) determines decomposition thresholds, informing formulation strategies .

How does solvent choice influence the reactivity of sulfonamide intermediates?

Advanced Research Question

Solvent polarity and proticity significantly impact reaction pathways:

- Polar Aprotic Solvents : DMF or DMSO stabilize charged intermediates, accelerating sulfonylation but risking side reactions (e.g., sulfonic acid formation) .

- Protic Solvents : Ethanol or water may hydrolyze reactive intermediates, necessitating inert conditions for sensitive steps .

- Low-Polarity Solvents : Toluene or dichloromethane favor pericyclic reactions (e.g., sigmatropic shifts) with minimal solvation interference .

How can researchers validate analytical methods for quantifying this compound in complex matrices?

Advanced Research Question

Method validation requires:

- Linearity and Sensitivity : Calibration curves (0.1–100 µg/mL) with R² > 0.99 via HPLC-UV or LC-MS .

- Recovery Studies : Spiked biological samples (e.g., serum) assess matrix effects, targeting recoveries of 85–115% .

- Inter-Day Precision : Relative standard deviation (RSD) < 5% across triplicate runs ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.